N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazol-2-yl group at position 3, a 6-acetyl moiety, and a 4-butoxybenzamide group at position 2. The acetyl group may enhance metabolic stability, while the butoxybenzamide substituent could improve solubility and target binding compared to shorter alkoxy chains.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-3-4-15-33-19-11-9-18(10-12-19)25(32)29-27-24(26-28-21-7-5-6-8-22(21)34-26)20-13-14-30(17(2)31)16-23(20)35-27/h5-12H,3-4,13-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJATQOLWDISIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 451.56 g/mol. The structure includes a benzothiazole moiety, which is known for its pharmacological importance.
Synthesis
The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and other methods to form the desired benzothiazole derivatives. Recent studies have highlighted various synthetic pathways that enhance yield and purity while maintaining biological activity .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The synthesized compound has shown moderate to good activity against various microbial strains. For example, studies have reported Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| N-(6-acetyl-3-(benzo[d]thiazol-2-yl)... | 250 | 98 |
| N-(6-acetyl-3-(benzo[d]thiazol-2-yl)... | 100 | 99 |
Anti-Tubercular Activity
The anti-tubercular activity of benzothiazole derivatives has been a focal point in recent research. Compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4-butoxybenzamide have been evaluated for their effectiveness against resistant strains of M. tuberculosis. The results suggest that modifications in the chemical structure can lead to enhanced potency and reduced resistance .
The proposed mechanism of action for compounds like N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4-butoxybenzamide involves interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. This is particularly relevant in the context of anti-tubercular activity where targeting mycolic acid synthesis is crucial .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
- In Vivo Studies : Animal model studies demonstrated that the compound exhibits anti-inflammatory properties alongside its antimicrobial effects, suggesting potential for treating co-infections where inflammation is a concern .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 3: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
- Structure: Shares the tetrahydrothienopyridine core and benzo[d]thiazol-2-yl group but differs in substituents: 6-isopropyl and acetamide groups .
- Activity : Inhibits APE1 endonuclease (low µM IC50) and enhances cytotoxicity of alkylating agents (e.g., methyl methanesulfonate, temozolomide) in HeLa cells .
- Pharmacokinetics : Demonstrates favorable plasma and brain exposure in mice after intraperitoneal administration .
Compound 27: 6-Fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
- Structure: Features a benzimidazole core instead of benzothiazole but retains the tetrahydrothienopyridine moiety. Includes a methyl group at N1 of benzimidazole .
- Activity: Potent PARP-1/2 inhibitor (IC50 = 18 nM and 42 nM, respectively), indicating nanomolar efficacy compared to the µM-range APE1 inhibitors like Compound 3 .
Structural Determinants of Activity
- Core Modifications: The benzo[d]thiazole (Compound 3 and target compound) vs. benzimidazole (Compound 27) core influences target specificity (APE1 vs. PARP).
- Substituent Effects :
- The 4-butoxybenzamide group in the target compound likely enhances membrane permeability and binding affinity compared to shorter alkoxy chains or acetamide groups.
- The methyl group at N1 in Compound 27’s benzimidazole core is critical for PARP inhibition, highlighting the importance of substituent positioning .
Pharmacokinetic and Pharmacodynamic Profiles
Key Research Findings
- APE1 Inhibitors : Compound 3’s isopropyl and acetamide groups confer moderate potency, while the target compound’s acetyl and butoxybenzamide groups may optimize target engagement and solubility .
- PARP Inhibitors: Compound 27’s benzimidazole core and methyl substitution achieve nanomolar activity, suggesting that core heterocycle choice is pivotal for potency .
- Tetrahydrothienopyridine Derivatives: This scaffold is versatile, with substituents dictating target selectivity (e.g., DNA repair vs. PARP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
